1-Iodosyl-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodosyl-4-methylbenzene, also known as 4-Iodotoluene, is an organic compound with the molecular formula CH3C6H4I. It is a derivative of toluene where one of the hydrogen atoms on the benzene ring is replaced by an iodine atom. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
1-Iodosyl-4-methylbenzene can be synthesized through several methods. One common synthetic route involves the iodination of toluene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the para position of the toluene ring . Industrial production methods often involve similar processes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
1-Iodosyl-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form iodosylbenzene derivatives, which are useful intermediates in organic synthesis.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or tetrahydrofuran. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Iodosyl-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used to study the effects of halogenated aromatic compounds on biological systems.
Medicine: It serves as an intermediate in the synthesis of certain medicinal compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Iodosyl-4-methylbenzene exerts its effects depends on the specific reaction it is involved in. For example, in the Suzuki-Miyaura coupling reaction, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl iodide and the boronic acid. This process involves the oxidative addition of the aryl iodide to the palladium catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product .
Comparison with Similar Compounds
1-Iodosyl-4-methylbenzene can be compared with other similar compounds, such as:
Iodobenzene: Similar to this compound but lacks the methyl group on the benzene ring.
4-Bromotoluene: Similar structure but with a bromine atom instead of an iodine atom.
4-Chlorotoluene: Similar structure but with a chlorine atom instead of an iodine atom.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, which are influenced by the presence of the iodine atom .
Properties
CAS No. |
69180-59-2 |
---|---|
Molecular Formula |
C7H7IO |
Molecular Weight |
234.03 g/mol |
IUPAC Name |
1-iodosyl-4-methylbenzene |
InChI |
InChI=1S/C7H7IO/c1-6-2-4-7(8-9)5-3-6/h2-5H,1H3 |
InChI Key |
IQCXAFKQPGXFMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)I=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.